1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
CAS No.: 941895-65-4
Cat. No.: VC4610522
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-65-4 |
|---|---|
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.46 |
| IUPAC Name | 1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
| Standard InChI | InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
| Standard InChI Key | YDCVDZNTSXUIFD-LYBHJNIJSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Introduction
Structural Overview
Chemical Name:
1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
Molecular Formula:
C19H16N4O2S
Molecular Weight:
364.42 g/mol
Key Functional Groups:
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Quinazolinone core: A bicyclic structure containing a fused benzene and pyrimidine ring.
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Thiophene moiety: A five-membered sulfur-containing aromatic ring.
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Urea linkage: A carbonyl group flanked by two nitrogen atoms.
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Substituted phenyl group: A methyl group attached to the phenyl ring.
This compound combines heterocyclic and aromatic systems, which are often associated with biological activity due to their ability to interact with enzymes and receptors.
Synthesis
The synthesis of 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:
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Formation of the Quinazolinone Core:
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Reacting anthranilic acid derivatives with formamide or similar reagents to construct the quinazolinone framework.
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Introduction of the Thiophene Moiety:
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The thiophene group is incorporated via alkylation or acylation reactions using thiophenemethyl halides or thiophene carboxylic acids.
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Urea Formation:
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The final step involves coupling the quinazolinone intermediate with a substituted phenyl isocyanate to form the urea bond.
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Reaction Scheme (Simplified):
Medicinal Chemistry
Compounds with similar structural motifs have been explored for various biological activities, including:
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Anticancer Activity: Quinazolinones are known inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways.
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Anti-inflammatory Properties: Urea derivatives often exhibit anti-inflammatory effects by modulating enzyme activity.
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Antimicrobial Activity: Thiophene-containing compounds have shown efficacy against bacterial and fungal pathogens.
Enzyme Inhibition
The urea group can act as a hydrogen bond donor/acceptor, making this compound a candidate for enzyme inhibition studies, particularly targeting urease or proteases.
Analytical Characterization
To confirm the structure and purity of 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea, the following techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments within the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., carbonyl, urea). |
| X-Ray Crystallography | Determines the three-dimensional structure of crystals. |
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